Cas no 100-52-7 (Benzaldehyde)

Benzaldehyde structure
Benzaldehyde structure
Nome del prodotto:Benzaldehyde
Numero CAS:100-52-7
MF:C7H6O
MW:106.121942043304
MDL:MFCD00003299
CID:35094
PubChem ID:24866203

Benzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzaldehyde
    • ARTIFICIAL ESSENTIAL OIL OF ALMOND
    • BALD
    • BENZENECARBONAL
    • BENZOIC ALDEHYDE
    • BENZYL ALDEHYDE
    • BITTER ALMOND OIL
    • FEMA 2127
    • OIL OF BITTER ALMOND
    • phenylmethanal
    • Almond artificial essential oil
    • Artifical essential oil of almond
    • Artificial Almond Oil
    • Artificial bitter almond oil
    • Benzaldehyde FFC
    • Benzaldehyde Solution
    • BENZALDEHYDE(AS)
    • Benaldehyde
    • Benzaldehyd
    • Benzaldehyde (List CheMical)
    • Benzaldehyde,redistilled,AcroSeal
    • Benzoylhydride
    • Benzyaldehyde
    • NA 1989
    • NCI-C56133
    • Benzenecarboxaldehyde
    • Benzenemethylal
    • Benzene carbaldehyde
    • Benzene carboxaldehyde
    • benzanoaldehyde
    • Benzylaldehyde
    • Benzoyl hydride
    • Caswell No. 076
    • Synthetic oil of bitter almond
    • Benzaldehyde (natural)
    • Benzadehyde
    • FEMA No. 2127
    • Phenylformaldehyde
    • Artificial bi
    • Benzoic acid aldehyde
    • NSC 7917
    • SCHEMBL573
    • Ald3-H_000012
    • DTXCID90134
    • Benzaldehyde, for synthesis, 95.0%
    • BENZALKONIUM CHLORIDE IMPURITY B [EP IMPURITY]
    • Benzaldehyde, purum, >=98.0% (GC)
    • GLYCOPYRRONIUM BROMIDE IMPURITY F [EP IMPURITY]
    • Benzaldehyde, SAJ special grade, >=98.0%
    • TRIBENOSIDE IMPURITY C (EP IMPURITY)
    • EPA Pesticide Chemical Code 008601
    • benzaldeyde
    • AI3-09931
    • WLN: VHR
    • EINECS 202-860-4
    • Aromatic aldehyde
    • BDBM60953
    • HSDB 388
    • BENZOYLL PEROXIDE HYDROUS IMPURITY A (EP IMPURITY)
    • InChI=1/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6
    • Benzaldehyde, purified by redistillation, >=99.5%
    • GLYCOPYRRONIUM BROMIDE IMPURITY F (EP IMPURITY)
    • benzaldehvde
    • Benzaldehyde, natural, >=98%, FCC, FG
    • BIDD:ER0249
    • BENZYL ALCOHOL IMPURITY A (EP IMPURITY)
    • TRIBENOSIDE IMPURITY C [EP IMPURITY]
    • UNII-TA269SD04T
    • Benzaldehyde [NF]
    • EC 202-860-4
    • 55279-75-9
    • BENZALDEHYDE [USP IMPURITY]
    • FENTANYL IMPURITY E (EP IMPURITY)
    • Benzaldehyde, European Pharmacopoeia (EP) Reference Standard
    • HYDROUS BENZOYL PEROXIDE IMPURITY A [EP IMPURITY]
    • PhCHO
    • BENZALDEHYDE [HSDB]
    • Q372524
    • BENZALDEHYDE [MI]
    • NSC-7917
    • BENZALDEHYDE [II]
    • BENZALDEHYDE (II)
    • Benzaldehyde, puriss. p.a., >=99.0% (GC)
    • phenyl-methanone
    • Benzaldehyde, United States Pharmacopeia (USP) Reference Standard
    • NCGC00091819-01
    • FENTANYL CITRATE IMPURITY E [EP IMPURITY]
    • MFCD00003299
    • Flavor and Extract Manufacturers' Association No. 2127
    • NSC7917
    • FENTANYL IMPURITY E [EP IMPURITY]
    • BENZOYLL PEROXIDE HYDROUS IMPURITY A [EP IMPURITY]
    • benzaldehye
    • Ald3.1-H_000160
    • DB-023673
    • SR-01000944375
    • BENZALDEHYDE [FHFI]
    • Benzaldehyde, AR, >=99%
    • Benzene methylal
    • AMFETAMINE SULFATE IMPURITY D (EP IMPURITY)
    • Benzaldehyde 2000 microg/mL in Dichloromethane
    • A800226
    • Tox21_113244
    • Benzaldehyde,(S)
    • AMFETAMINE SULFATE IMPURITY D [EP IMPURITY]
    • NCGC00091819-02
    • Benzaldehyde-carbonyl-13C
    • Benzoylwasserstoff
    • D02314
    • F1294-0144
    • 100-52-7
    • Benzene carcaboxaldehyde
    • benzenecarbaldehyde
    • TA269SD04T
    • BENZALDEHYDE [VANDF]
    • PS-11959
    • Ald3.1-H_000479
    • Benzaldehyde, Pharmaceutical Secondary Standard; Certified Reference Material
    • CHEMBL15972
    • NCGC00091819-03
    • CCG-266041
    • ghl.PD_Mitscher_leg0.170
    • Benzaldhyde
    • Benzaldehyde, analytical standard
    • SR-01000944375-1
    • BDBM50139371
    • benzaidehyde
    • STL194067
    • UN1990
    • 8013-76-1
    • B2379
    • Benzaldehyde (NF)
    • s5574
    • CCRIS 2376
    • CHEBI:17169
    • DTXSID8039241
    • BENZALDEHYDE (MART.)
    • AKOS000119172
    • Benzaldehyde [UN1990] [Class 9]
    • C00261
    • Benzaldehyde, ReagentPlus(R), >=99%
    • HYDROUS BENZOYL PEROXIDE IMPURITY A (EP IMPURITY)
    • Tox21_200634
    • BENZALKONIUM CHLORIDE IMPURITY B (EP IMPURITY)
    • Benzaldehyde-formyl-d
    • Benzaldehyde 1000 microg/mL in Dichloromethane
    • Benzaldehyde, methyl-
    • BENZALDEHYDE [MART.]
    • BENZALDEHYDE (USP IMPURITY)
    • C7H6O
    • NCGC00258188-01
    • Benzaldehyde-alpha-d1
    • FENTANYL CITRATE IMPURITY E (EP IMPURITY)
    • Tox21_113069
    • NS00008510
    • (phenyl)methanone
    • BENZALDEHYDE [FCC]
    • Phenylmethanal benzenecarboxaldehyde
    • Benzaldehyde, >=98%, FG, FCC
    • BENZYL ALCOHOL IMPURITY A [EP IMPURITY]
    • Benzaldehyde, Vetec(TM) reagent grade, 98%
    • 2vj1
    • BENZALDEHYDE [USP-RS]
    • Ald3.1-H_000798
    • CAS-100-52-7
    • C00193
    • Benzaldehyde, LR, >=99%
    • MDL: MFCD00003299
    • Inchi: 1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H
    • Chiave InChI: HUMNYLRZRPPJDN-UHFFFAOYSA-N
    • Sorrisi: O=CC1C=CC=CC=1
    • BRN: 471223

Proprietà calcolate

  • Massa esatta: 106.04200
  • Massa monoisotopica: 106.041865
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 1
  • Complessità: 72.5
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 106.12
  • Superficie polare topologica: 17.1
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 1.5

Proprietà sperimentali

  • Colore/forma: Il prodotto puro è liquido incolore e il prodotto industriale è liquido da incolore a giallo chiaro con odore di mandorla amara.
  • Densità: 1.044 g/cm3 at 20 °C(lit.)
  • Punto di fusione: −26 °C (lit.)
  • Punto di ebollizione: 178-179 °C(lit.)
  • Punto di infiammabilità: Fahrenheit: 147,2 ° f
    Celsius: 64 ° c
  • Indice di rifrazione: n20/D 1.545(lit.)
  • PH: 5.9 (1g/l, H2O)
  • Solubilità: H2O: soluble100mg/mL
  • Coefficiente di ripartizione dell'acqua: <0.01 g/100 mL at 19.5 ºC
  • Stabilità/Periodo di validità: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids, reducing agents, steam. Air, light and moisture-sensitive.
  • PSA: 17.07000
  • LogP: 1.49910
  • Indice di rifrazione: Index of refraction: 1.5456 at 20 °C/D
  • Odore: Characteristic odor or volatile oil of almond
  • Punto di congelamento: -56℃
  • Pressione di vapore: 4 mmHg ( 45 °C)
  • pka: 14.90(at 25℃)
  • FEMA: 2127
  • Solubilità: È leggermente solubile in acqua, con una solubilità dello 0,3% in acqua a 20 ℃, e può essere miscibile con etanolo, etere, benzene, cloroformio, ecc.
  • Merck: 1058
  • Sensibilità: Air Sensitive

Benzaldehyde Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:pericoloso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302
  • Dichiarazione di avvertimento: P201-P202-P210-P260-P264-P270-P271-P272-P273-P280-P301+P312+P330-P302+P352+P333+P313+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P308+P311-P370+P378-P403+P233-P405-P501
  • Numero di trasporto dei materiali pericolosi:UN 1990 9/PG 3
  • WGK Germania:2
  • Codice categoria di pericolo: 22
  • Istruzioni di sicurezza: S24
  • CODICI DEL MARCHIO F FLUKA:8
  • RTECS:CU4375000
  • Identificazione dei materiali pericolosi: Xn
  • Classe di pericolo:9
  • TSCA:Yes
  • Frasi di rischio:R22
  • Livello di pericolo:9
  • Limite esplosivo:1.4-8.5%(V)
  • Tossicità:LD50 in rats, guinea pigs (mg/kg): 1300, 1000 orally (Jenner)
  • Termine di sicurezza:9
  • Gruppo di imballaggio:III
  • Gruppo di imballaggio:III
  • Condizioni di conservazione:Conservare in contenitori ben chiusi. Conservare in un luogo fresco, asciutto e ben ventilato lontano da sostanze incompatibili.
  • PackingGroup:III

Benzaldehyde Dati doganali

  • CODICE SA:2912210000
  • Dati doganali:

    Codice doganale cinese:

    2912210000

    Panoramica:

    2912210000 Benzaldeide. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa minima:5,5%.Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso a, aspetto della tetraformaldeide

    Riassunto:

    2912210000 benzaldeide. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa più bassa:5,5%.Tariffa generale:30,0%

Benzaldehyde Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017159-5ml
Benzaldehyde
100-52-7 99.5%
5ml
¥77 2023-09-11
Life Chemicals
F1294-0144-1g
benzaldehyde
100-52-7 95%+
1g
$21.0 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B802738-2.5L
Benzaldehyde
100-52-7 AR,>98.5%(GC)
2.5L
200.00 2021-05-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R051312-5ml
Benzaldehyde
100-52-7 99.5%(GC)
5ml
¥50 2023-09-11
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B110463-2.5L
Benzaldehyde
100-52-7 >99.0% (GC)
2.5l
¥350.90 2023-09-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005123-2.5L
Benzaldehyde
100-52-7 99%(GC)
2.5l
¥344 2023-09-11
S e l l e c k ZHONG GUO
S5574-25ul
Benzoic aldehyde
100-52-7 98%
25ul
¥794.66 2023-09-15
Life Chemicals
F1294-0144-10g
benzaldehyde
100-52-7 95%+
10g
$84.0 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
09143-5ML-F
Benzaldehyde
100-52-7 analytical standard
5ML
¥769.62 2022-02-23
TRC
B119740-250g
Benzaldehyde
100-52-7
250g
$ 249.00 2023-04-19

Benzaldehyde Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Catalysts: Molybdenum carbide (Mo2C) Solvents: Ethanol ;  3 h, 280 °C
Riferimento
Supported β-Mo2C on Carbon Materials for Kraft Lignin Decomposition into Aromatic Monomers in Ethanol
Wu, Kejing; Wang, Junbo; Zhu, Yingming ; Wang, Xueting; Yang, Chunyan; et al, Industrial & Engineering Chemistry Research, 2019, 58(28), 12602-12610

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: 4-Chlorobenzenethiol ,  Phosphoric acid ,  Oxygen Catalysts: Vanadium trichloride ,  N-[(2-Hydroxyphenyl)methylene]-L-serine methyl ester Solvents: Acetone
Riferimento
Unexpected Catalyzed C:C Bond Cleavage by Molecular Oxygen Promoted by a Thiyl Radical
Baucherel, Xavier; Uziel, Jacques; Juge, Sylvain, Journal of Organic Chemistry, 2001, 66(13), 4504-4510

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Hexakis[μ-(diphenylphosphinato-κO:κO′)]tetra-μ3-oxotetramanganese Solvents: Dichloromethane ;  2 h, rt
Riferimento
Oxidative catalysis by Mn4O46+ cubane complexes
Carrell, Thomas G.; Cohen, Shari; Dismukes, G. Charles, Journal of Molecular Catalysis A: Chemical, 2002, 187(1), 3-15

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Nitric acid Solvents: Dichloromethane ;  rt; 1 h, rt
Riferimento
Oxidation of benzylic alcohols and ethers to carbonyl derivatives by nitric acid in dichloromethane
Strazzolini, Paolo; Runcio, Antonio, European Journal of Organic Chemistry, 2003, (3), 526-536

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Lithium perchlorate Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile ;  10 min, rt
1.2 8.3 h, rt
Riferimento
Electrochemical alcohols oxidation mediated by N-hydroxyphthalimide on nickel foam surface
Behrouzi, Leila; Bagheri, Robabeh; Mohammadi, Mohammad Reza; Song, Zhenlun; Chernev, Petko; et al, Scientific Reports, 2020, 10(1),

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Oxygen-18 Catalysts: Carbon nitride (C3N4) Solvents: Hexadecyltrimethylammonium bromide ,  Water ;  5 h, rt
Riferimento
Heterogeneous carbon nitride photocatalyst for C-C bond oxidative cleavage of vicinal diols in aerobic micellar medium
Niu, Tengfei; Chen, Shengjun; Hong, Mei; Zhang, Tianhao; Chen, Jiayang; et al, Green Chemistry, 2020, 22(15), 5042-5049

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: 9,10-Dicyanoanthracene Solvents: 3-Methoxy-2,2-bis(methoxymethyl)-1-propanol
Riferimento
Microreactor-controlled product selectivity in photosensitized oxidation of alkenes. Electron transfer versus energy transfer pathways
Fu, Xiao-Gang; Zhang, Li-Ping; Wu, Li-Zhu; Tung, Chen-Ho, Journal of Photoscience, 2003, 10(1), 175-180

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: 9,10-Dicyanoanthracene Solvents: Acetonitrile ,  Water ;  8 h
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Riferimento
Photosensitized oxidation of alkenes with dendrimers as microreactors: controllable selectivity between energy and electron transfer pathway
Yuan, Zhao; Zheng, Shaojun; Zeng, Yi; Chen, Jinping; Han, Yongbin; et al, New Journal of Chemistry, 2010, 34(4), 718-722

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Oxygen Solvents: Acetonitrile
Riferimento
Selective autoxidation of electron-rich substrates under elevated oxygen pressures
Correa, Paul E.; Hardy, Gordon; Riley, Dennis P., Journal of Organic Chemistry, 1988, 53(8), 1695-702

Synthetic Routes 10

Condizioni di reazione
1.1 Catalysts: tert-Butyl peroxide ,  (SP-5-14)-Chloro[1,2,3,7,8,12,13,17,18,19-decadehydro-5,10,15-tris(2,6-difluorop… Solvents: Acetonitrile ;  20 h, rt
Riferimento
Catalytic hydrocarbon oxidation by iron complex of 5,10,15-tris(difluorophenyl)corrole via activation of hydroperoxides
Pariyar, Anand; Bose, Suranjana; Biswas, Achintesh Narayan; Das, Purak; Bandyopadhyay, Pinaki, Catalysis Communications, 2013, 32, 23-27

Synthetic Routes 11

Condizioni di reazione
1.1 Catalysts: Choline chloride ,  Imidazole ;  150 °C
Riferimento
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
Li, Haichao; et al, International Journal of Biological Macromolecules, 2021, 193, 319-327

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile
Riferimento
Formation of 1,2,4-triazoles by cation radical-induced oxidative addition of arylhydrazones of benzaldehyde and butyraldehyde to nitriles
Shine, Henry J.; et al, Journal of Organic Chemistry, 1988, 53(18), 4349-53

Synthetic Routes 13

Condizioni di reazione
1.1R:O2, C:Mn, C:Al2O3, C:Ag
Riferimento
Probing the effects of plasma-induced surface species in ring-opening process of toluene decomposition via plasma-excited TPD and in situ DRIFTS
By Sun, Yuhai et al, Journal of Cleaner Production, 2022, 371, 133332

Synthetic Routes 14

Condizioni di reazione
1.1R:R:O2, S:THF, 1 h, rt
1.2S:MeOH, 0.5 h, rt
Riferimento
Sterically Regulated α-Oxygenation of α-Bromocarbonyl Compounds Promoted Using 2-Aryl-1,3-dimethylbenzimidazolines and Air
By Hasegawa, Eietsu et al, ACS Omega, 2020, 5(13), 7651-7665

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Manganese oxide (silicalite/silica-supported) Solvents: p-Xylene ;  220 °C
Riferimento
Controllable cyanation of carbon-hydrogen bonds by zeolite crystals over manganese oxide catalyst
Wang, Liang; Wang, Guoxiong; Zhang, Jian; Bian, Chaoqun; Meng, Xiangju; et al, Nature Communications, 2017, 8,

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide ,  Potassium carbonate Catalysts: Gold(1+), (tetra-μ-chlorodi-μ3-chlorodichlorododecasilver)decakis(triphenylphosp… Solvents: Toluene ;  24 h, 80 °C
Riferimento
Size-confined growth of atom-precise nanoclusters in metal-organic frameworks and their catalytic applications
Liu, Lingli; Song, Yongbo; Chong, Hanbao; Yang, Sha; Xiang, Ji; et al, Nanoscale, 2016, 8(3), 1407-1412

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Pyridinium, 1-hexadecyl-, tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κ… Solvents: Chloroform ,  Water ;  30 °C; 80 min, 30 °C
Riferimento
Conversion of oximes to carbonyl compounds by triscetylpyridinium tetrakis(oxodiperoxotungsto) phosphate (PCWP)-mediated oxidation with hydrogen peroxide
Ballistreri, Francesco P.; Chiacchio, Ugo; Rescifina, Antonio; Tomaselli, Gaetano; Toscano, Rosa M., Molecules, 2008, 13(6), 1230-1237

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Iodosylbenzene Catalysts: (OC-6-12)-Dioxo[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato(2-… Solvents: Benzene
Riferimento
Novel reactivities of iodosylbenzene in the catalytic oxygenation of olefins
Gross, Zeev; Mahammed, Atif, Journal of Molecular Catalysis A: Chemical, 1999, 142(3), 367-372

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: Polyethylene glycol
Riferimento
Polyethylene glycol as a nonionic liquid solvent for polyoxometalate catalyzed aerobic oxidation
Haimov, Adina; Neumann, Ronny, Chemical Communications (Cambridge, 2002, (8), 876-877

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium (nanoporous silica-supported) ,  Silica Solvents: Acetonitrile ,  Ethyl acetate ;  > 1 min, 25 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
SBA15-supported nano-ruthenium catalyst for the oxidative cleavage of alkenes to aldehydes under flow conditions
Di Michele, Alessandro; Giovagnoli, Stefano; Filipponi, Paolo; Venturoni, Francesco; Gioiello, Antimo, Tetrahedron Letters, 2021, 86,

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Poly(vinylpyrrolidone) ,  Gold alloy, base, Au 50,Pd 50
Riferimento
Compositional Effect in AuPd Bimetallic Nanoparticles Towards Product Selectivity during Aerobic Oxidation of α-Hydroxy Esters and Phosphonates
Bhattacharya, Tamalika; Majumdar, Biju; Sarma, Tridib K., ChemistrySelect, 2016, 1(16), 5265-5269

Synthetic Routes 22

Condizioni di reazione
1.1 Reagents: Sodium periodate Catalysts: Ruthenium ,  Carbon Solvents: Acetonitrile ,  Ethyl acetate ,  Water ;  30 min, 25 °C
Riferimento
Ru@C as a safety-release RuO3@C catalyst precursor for selective oxidative cleavage of alkenes to aldehydes or ketones and alkynes to 1, 2-diketones
Wang, Yuguang ; Liu, Hengliang ; Cai, Donglin ; Zhou, Jinqiu ; Wu, Mengjing ; et al, Applied Organometallic Chemistry, 2022, 36(10),

Synthetic Routes 23

Condizioni di reazione
1.1 Reagents: 9,10-Dicyanoanthracene Catalysts: Sodium laurate ,  Octyltrimethylammonium bromide Solvents: Water
1.2 Reagents: Oxygen
Riferimento
Controllable Selectivity of Photosensitized Oxidation of Olefins Included in Vesicles
Li, H.-R.; Wu, L.-Z.; Tung, C.-H., Tetrahedron, 2000, 56(38), 7437-7442

Benzaldehyde Raw materials

Benzaldehyde Preparation Products

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:100-52-7)Benzaldehyde
3412273
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Suzhou Senfeida Chemical Co., Ltd
(CAS:100-52-7)Benzaldehyde
sfd15249
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta